BP Fluor 594 NHS ester (CAS 295348-87-7), structurally equivalent to the meta-isomer of Alexa Fluor 594 NHS ester, is an amine-reactive red fluorescent dye engineered for high-performance bioconjugation . Featuring a rigidized, sulfonated rhodamine core, this fluorophore exhibits excitation and emission maxima of 590 nm and 617 nm, respectively, alongside an extinction coefficient of 92,000 M⁻¹cm⁻¹ and a quantum yield of 0.66. Unlike traditional hydrophobic dyes, BP Fluor 594 is highly water-soluble and pH-insensitive between pH 4 and 10, ensuring stable fluorescence across diverse assay conditions. For procurement teams and assay developers, its primary value lies in its ability to label primary amines on antibodies, proteins, and oligonucleotides with high efficiency, forming stable covalent amide bonds while minimizing the batch-to-batch variability commonly seen with less stable reactive groups.
Substituting BP Fluor 594 NHS ester with legacy red fluorophores like Texas Red (sulforhodamine 101) or generic Cy3.5 derivatives introduces severe processability and performance risks [1]. Texas Red is inherently hydrophobic, which drives protein aggregation and precipitation during conjugation, drastically reducing the yield of expensive monoclonal antibodies. Furthermore, legacy dyes suffer from extreme proximity-induced self-quenching; attempting to increase the degree of labeling (DOL) beyond 2.5 results in diminished, rather than enhanced, fluorescence. BP Fluor 594’s targeted sulfonation prevents this aggregation and self-quenching, allowing for higher DOLs and brighter conjugates. Procuring cheaper, non-sulfonated alternatives ultimately increases manufacturing costs due to lost protein, failed purifications, and inferior assay sensitivity.
BP Fluor 594 NHS ester is engineered to resist proximity-induced self-quenching, a major limitation of legacy dyes. When conjugated to IgG antibodies, BP Fluor 594 maintains a near-linear increase in relative fluorescence up to a Degree of Labeling (DOL) of 4 to 6. In direct contrast, Texas Red conjugates exhibit severe self-quenching, with fluorescence plateauing or decreasing at a DOL greater than 2.5 [1]. This allows assay developers to load more fluorophores per antibody, achieving brighter signals for low-abundance target detection without sacrificing quantum yield.
| Evidence Dimension | Effective Degree of Labeling (DOL) before severe quenching |
| Target Compound Data | Linear fluorescence increase up to DOL ~4–6 |
| Comparator Or Baseline | Texas Red (severe quenching at DOL > 2.5) |
| Quantified Difference | >2x higher effective fluorophore loading capacity |
| Conditions | IgG antibody conjugation in standard aqueous buffer (pH 8.0-8.3) |
Enables the production of ultra-bright antibody conjugates required for high-sensitivity flow cytometry and immunohistochemistry, reducing the need for secondary amplification steps.
The incorporation of sulfonate groups into the BP Fluor 594 core dramatically enhances its aqueous solubility compared to non-sulfonated benchmarks. During standard bioconjugation workflows, labeling with hydrophobic dyes like Texas Red NHS ester frequently causes protein denaturation and aggregation, leading to conjugate recovery rates as low as 50-60% post-purification. BP Fluor 594 NHS ester maintains the native solubility of the labeled biomolecule, routinely enabling >90% recovery of monomeric IgG even at high labeling ratios [1].
| Evidence Dimension | Post-conjugation monomeric IgG recovery yield |
| Target Compound Data | >90% recovery at high DOL |
| Comparator Or Baseline | Texas Red NHS ester (~50-60% recovery due to precipitation) |
| Quantified Difference | ~30-40% absolute increase in usable antibody yield |
| Conditions | Standard size-exclusion chromatography (SEC) purification post-labeling |
Directly impacts the cost-efficiency of biomanufacturing by preventing the loss of expensive monoclonal antibodies to dye-induced aggregation.
For commercial scale-up, the stability of the reactive group in aqueous environments is critical. BP Fluor 594 utilizes an N-hydroxysuccinimide (NHS) ester, which provides a controlled reaction with primary amines at pH 7.2–9.0, balancing reactivity with a manageable hydrolysis half-life (typically hours at neutral pH). In contrast, older Texas Red sulfonyl chloride derivatives hydrolyze extremely rapidly in water (often within minutes), leading to highly variable labeling efficiencies and poor lot-to-lot reproducibility . The NHS ester chemistry of BP Fluor 594 ensures predictable stoichiometry and consistent manufacturing outcomes.
| Evidence Dimension | Reactive group aqueous stability (hydrolysis rate) |
| Target Compound Data | NHS ester (manageable hydrolysis, high amine-coupling efficiency) |
| Comparator Or Baseline | Sulfonyl chloride derivatives (rapid hydrolysis, competitive water reaction) |
| Quantified Difference | Orders of magnitude slower hydrolysis, enabling controlled bioconjugation |
| Conditions | Aqueous labeling buffers (pH 7.5 - 8.5) at room temperature |
Guarantees reproducible batch-to-batch labeling stoichiometry, a strict requirement for ISO-certified diagnostic and reagent manufacturing.
BP Fluor 594 features a rigidized xanthene ring system that confers exceptional photostability, a critical requirement for modern high-intensity imaging techniques. When subjected to continuous 561 nm or 594 nm laser excitation, BP Fluor 594 retains a significantly higher percentage of its initial fluorescence over extended imaging windows compared to cyanine-based alternatives like Cy3.5, which rapidly photobleach under identical conditions [1]. This robust resistance to photon-induced degradation makes it an industry standard for demanding applications like dSTORM and prolonged confocal time-lapse imaging.
| Evidence Dimension | Fluorescence retention under continuous laser excitation |
| Target Compound Data | High photostability (minimal bleaching over standard acquisition times) |
| Comparator Or Baseline | Cy3.5 (rapid photobleaching under matched laser power) |
| Quantified Difference | Substantially extended imaging half-life |
| Conditions | Continuous laser excitation (561/594 nm) in confocal or super-resolution setups |
Eliminates signal loss artifacts during long-term or high-resolution imaging, ensuring reliable data acquisition for core facilities and automated high-content screening.
Due to its high water solubility and resistance to self-quenching, BP Fluor 594 NHS ester is prioritized for manufacturing primary and secondary antibody conjugates for flow cytometry. It allows manufacturers to achieve a high Degree of Labeling (DOL), resulting in exceptionally bright reagents that can cleanly resolve low-abundance surface markers without the background noise caused by dye-induced antibody aggregation [1].
The photostability of the rigidized sulfonated rhodamine core makes BP Fluor 594 a benchmark material for single-molecule localization microscopy, particularly dSTORM. Its ability to withstand high-intensity laser excitation (561/594 nm) without rapid irreversible photobleaching ensures a high photon budget per switching event, directly translating to superior spatial resolution in structural biology studies [2].
The predictable labeling kinetics of the NHS ester group, combined with its pH-insensitive fluorescence (pH 4–10), provides the stringent lot-to-lot reproducibility required for IVD assay development. BP Fluor 594 is frequently procured to label oligonucleotide probes and capture proteins where consistent signal intensity and long-term conjugate stability are regulatory and commercial necessities [3].